molecular formula C4H7BrO2 B108633 2-Bromoethyl acetate CAS No. 927-68-4

2-Bromoethyl acetate

Cat. No.: B108633
CAS No.: 927-68-4
M. Wt: 167 g/mol
InChI Key: RGHQKFQZGLKBCF-UHFFFAOYSA-N
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Description

2-Bromoethyl acetate is an organic compound with the molecular formula C4H7BrO2. It is a clear, colorless to yellow liquid with a density of 1.514 g/mL at 25°C and a boiling point of 159°C . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals.

Mechanism of Action

Target of Action

2-Bromoethyl acetate primarily targets the respiratory system . It is used as an alkylating reagent during the asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine . Alkylating agents are potent chemicals that can introduce an alkyl group into various substances, including biological macromolecules like DNA, RNA, and proteins. This alkylation can lead to changes in the molecular structure and function of these macromolecules, potentially leading to various biological effects.

Mode of Action

As an alkylating agent, this compound can interact with its targets (like DNA, RNA, and proteins) through a chemical reaction known as alkylation. This process involves the transfer of an alkyl group from the this compound to its target molecule. The alkylation can alter the structure and function of the target molecule, leading to various downstream effects .

Biochemical Pathways

The exact downstream effects would depend on the specific targets that are alkylated .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets that are alkylated. Alkylation can lead to changes in the structure and function of the target molecules, potentially affecting various cellular processes. For example, alkylation of DNA could lead to changes in gene expression, while alkylation of proteins could affect their enzymatic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoethyl acetate can be synthesized through the reaction of ethylene glycol with an aqueous solution of hydrogen bromide and acetic acid. The reaction is typically carried out in the presence of a solvent such as toluene, which forms an azeotrope with water but not with this compound. The reaction mixture is heated under reflux conditions to separate toluene and water, and acetic anhydride or acetic acid is added to convert bromoethanol in the reaction mixture to additional this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with the process optimized for cost-effectiveness and high yield. The use of azeotropic distillation helps in achieving high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Hydrolysis: In the presence of water and a base, this compound can be hydrolyzed to form acetic acid and 2-bromoethanol.

    Reduction: The compound can be reduced to form ethyl acetate and hydrogen bromide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-ethoxyethyl acetate when using an alkoxide ion.

    Hydrolysis: Acetic acid and 2-bromoethanol.

    Reduction: Ethyl acetate and hydrogen bromide.

Scientific Research Applications

2-Bromoethyl acetate is used in various scientific research applications, including:

    Organic Synthesis: It serves as an alkylating agent in the synthesis of complex organic molecules.

    Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Research: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Industrial Applications: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • Ethyl bromoacetate
  • Methyl bromoacetate
  • Bromomethyl acetate
  • Ethyl chloroacetate
  • Phenyl bromoacetate

Comparison: 2-Bromoethyl acetate is unique due to its specific reactivity and the presence of both a bromine atom and an acetate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. For instance, ethyl bromoacetate and methyl bromoacetate are primarily used for their alkylating properties, but they lack the additional reactivity provided by the acetate group in this compound .

Properties

IUPAC Name

2-bromoethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7BrO2/c1-4(6)7-3-2-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHQKFQZGLKBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878738
Record name ETHANOL, 2-BROMO-, ACETATE
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Molecular Weight

167.00 g/mol
Source PubChem
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CAS No.

927-68-4
Record name 2-Bromoethyl acetate
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Record name 1-Acetoxy-2-bromoethane
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Record name 2-BROMOETHYL ACETATE
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Record name Ethanol, 2-bromo-, 1-acetate
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Record name ETHANOL, 2-BROMO-, ACETATE
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Record name 2-bromoethyl acetate
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Record name 1-ACETOXY-2-BROMOETHANE
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Synthesis routes and methods

Procedure details

1.05 g. (2.09 mmoles) of bis(2-bromoethyl)-tellurium dibromide, from Example 2, along with 4.0 g. glacial acetic acid (99.5 percent) was charged to a "Fisher-Porter" 35 ml. glass tube reactor equipped with a gas inlet and outlet tube, a pressure gauge and relief valve and a magnetic stirrer. The mixture was heated at a temperature of 150° C. under 16 psig oxygen with stirring for 1 hour. The reaction mixture was cooled and the products analyzed by gas liquid partition chromagraph (glpc.) showed 3.10 mmoles of ethylene glycol diacetate, 0.79 mmoles of 2-bromoethylacetate, 0.12 mmoles ethylene dibromide and a trace amount of ethylene. Based on stoichiometry that one mole of bis(2-bromoethyl)tellurium dibromide yields two moles of ethylene glycol precursors, i.e., ethylene glycol diacetate, 2-bromoethylacetate and dibromoethane, the mass balance was calculated to be 96 mole percent.
Quantity
2 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
Name
bis(2-bromoethyl)-tellurium dibromide
Quantity
2.09 mmol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.1 mmol
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0.79 mmol
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reactant
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0.12 mmol
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0 (± 1) mol
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reactant
Reaction Step Eight
Name
bis(2-bromoethyl)tellurium dibromide
Quantity
1 mol
Type
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Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural formula and molecular weight of 2-Bromoethyl acetate?

A2: this compound has the molecular formula C4H7BrO2 and a molecular weight of 167.00 g/mol. []

Q2: How is this compound utilized in organic synthesis?

A3: this compound serves as a versatile reagent in organic synthesis. For instance, it reacts with 2-benzothiazolinone under basic conditions to yield 3-(2-acetoxyethyl)-2-benzothiazolinone. [] This reaction highlights its utility in introducing specific functional groups into complex molecules.

Q3: Has this compound been explored in materials science?

A4: Research indicates that the bromide ions generated from this compound play a crucial role in dissolving chitin, a natural polysaccharide. [] When mixed with 1-allyl-3-methylimidazolium chloride, this compound enhances chitin solubility, suggesting potential applications in biomaterial processing. []

Q4: Are there any studies on the potential toxicological effects of this compound?

A4: While detailed toxicological data on this compound is limited, its structural similarity to other bromo-organic compounds warrants caution. Further research is needed to fully understand its safety profile and potential environmental impact.

Q5: What analytical techniques are employed to characterize and quantify this compound?

A6: Gas chromatography-mass spectrometry (GC-MS) is a valuable tool for analyzing this compound. This technique enables the identification and quantification of the compound and its potential byproducts in reaction mixtures. []

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